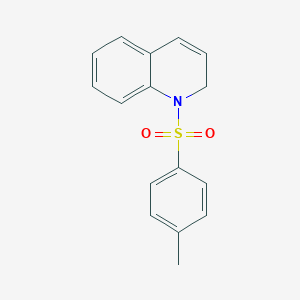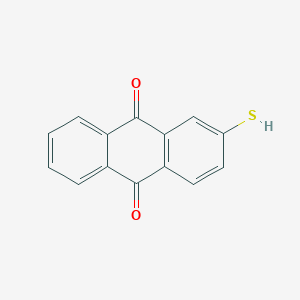![molecular formula C24H16 B079420 5,12-Dihydro-5,12-[1,2]benzenonaphthacene CAS No. 13395-89-6](/img/structure/B79420.png)
5,12-Dihydro-5,12-[1,2]benzenonaphthacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dihydro-5,12-[1,2]benzenonaphthacene is a polycyclic aromatic hydrocarbon that belongs to the class of iptycenes. It is characterized by its unique three-dimensional structure, which consists of three benzene rings fused to a central triptycene core. This compound is known for its rigidity and high thermal stability, making it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between anthracene and benzoquinone. This reaction forms a triptycene intermediate, which can then be further functionalized to produce benzotriptycene . Another method involves the reaction of anthracene with aryne intermediates, such as those derived from 1-nitronaphthalene or 9-bromophenanthrene .
Industrial Production Methods: While specific industrial production methods for benzotriptycene are not widely documented, the synthesis typically involves the same fundamental reactions used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the benzene rings and the triptycene core.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction of benzotriptycene can be achieved using reagents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in functionalized benzotriptycene derivatives.
Applications De Recherche Scientifique
5,12-Dihydro-5,12-[1,2]benzenonaphthacene has a wide range of scientific research applications due to its unique structural properties:
Biology: this compound derivatives are studied for their potential use in drug delivery systems and as molecular probes.
Medicine: Research is ongoing to explore the potential of benzotriptycene-based compounds in therapeutic applications, such as anticancer agents.
Mécanisme D'action
The mechanism by which benzotriptycene exerts its effects is primarily related to its structural rigidity and high thermal stability. These properties allow it to interact with various molecular targets and pathways. For example, in gas separation applications, benzotriptycene-based polymers act as molecular sieves, selectively allowing certain gases to pass through while blocking others .
Comparaison Avec Des Composés Similaires
Triptycene: A closely related compound with a similar three-dimensional structure but without the benzene ring substitutions.
Methanopentacene: Another polycyclic aromatic hydrocarbon with a rigid structure, used in similar applications as benzotriptycene.
Uniqueness: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene stands out due to its enhanced rigidity and thermal stability compared to other similar compounds. These properties make it particularly suitable for applications requiring high-performance materials, such as advanced polymers for gas separation .
Propriétés
Numéro CAS |
13395-89-6 |
|---|---|
Formule moléculaire |
C24H16 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
Clé InChI |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
